N-{2-[(thiophen-2-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide
Description
N-{2-[(thiophen-2-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic small molecule featuring an indole-2-carboxamide core linked via an ethylenediamine group to a thiophen-2-ylacetyl moiety. The compound’s structure combines the aromatic indole scaffold—a common pharmacophore in drug discovery—with a thiophene ring, which may enhance electronic properties or target binding.
Properties
IUPAC Name |
N-[2-[(2-thiophen-2-ylacetyl)amino]ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-16(11-13-5-3-9-23-13)18-7-8-19-17(22)15-10-12-4-1-2-6-14(12)20-15/h1-6,9-10,20H,7-8,11H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPKCLQNDIPPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(thiophen-2-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate amine under suitable conditions.
Attachment of the Thiophene Ring: The thiophene ring is attached to the indole core through an acylation reaction, where thiophene-2-acetyl chloride is reacted with the indole derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Thiophen-2-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the thiophene ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Neuroprotective Agents
Research indicates that compounds similar to N-{2-[(thiophen-2-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide can act as selective inhibitors of neuronal nitric oxide synthase (nNOS). These inhibitors are significant in treating neurodegenerative diseases and conditions such as human melanoma. For instance, a study demonstrated that hybrid compounds incorporating thiophene fragments exhibited low nanomolar inhibitory potency against nNOS, suggesting their potential as neuroprotective agents .
1.2 Antiviral Activity
Indole derivatives, including those related to the compound , have been investigated for their antiviral properties against neurotropic alphaviruses like the western equine encephalitis virus (WEEV). A series of indole-2-carboxamides were shown to confer protection against viral infections in animal models, with modifications leading to improved potency and bioavailability .
Synthetic Strategies and Structure-Activity Relationship (SAR)
2.1 Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including carbamoylation reactions involving isocyanate derivatives. These techniques allow for the efficient production of indole carboxamide derivatives with diverse functional groups that enhance their biological activity .
2.2 Structure-Activity Relationship Studies
SAR studies have revealed that modifications at specific positions on the indole ring can significantly affect the compound's biological activity. For example, altering the substituents on the thiophene ring or the carboxamide group can enhance selectivity and potency against target enzymes .
Case Studies and Experimental Findings
3.1 Case Study: nNOS Inhibition
In a detailed study, a series of thiophene-containing compounds were synthesized and evaluated for their nNOS inhibitory activity. The most promising compounds demonstrated a high degree of selectivity over other isoforms like eNOS and iNOS, making them suitable candidates for further development as therapeutic agents for neurodegenerative diseases .
| Compound | nNOS Inhibition Ki (nM) | eNOS Selectivity | iNOS Selectivity |
|---|---|---|---|
| Compound 14 | 5 | 440-fold | 260-fold |
| Compound 16 | 10 | 350-fold | 300-fold |
3.2 Case Study: Antiviral Efficacy
Another study focused on the antiviral efficacy of indole derivatives against WEEV. The lead compound from this series showed a tenfold improvement in potency compared to earlier analogs and was effective in protecting mice from viral infection, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-{2-[(thiophen-2-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiophene ring may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Analogues
5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-indole-2-carboxamide (R8L2)
- Structural Differences : Incorporates a sulfonamide group and a 5-chloro substituent on the indole ring.
- Synthesis : Prepared via sulfonylation and coupling reactions, yielding 80% .
- Activity : Exhibits potent HIV-1 inhibition (IC50 < 1 μM), attributed to sulfonamide groups enhancing target engagement .
- Physicochemical Properties : Higher molecular weight (556.06 g/mol) and melting point (216–218°C) compared to the target compound (334.39 g/mol), likely due to sulfonyl groups .
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structural Differences : Lacks the indole core but shares the thiophene-carboxamide motif.
Heterocyclic Derivatives with Modified Linkers
N-(2-{[(4-Benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide
Indole-2-Carboxamide Derivatives with Varied Substituents
Dirlotapide (CAS-481658-94-0)
- Structural Differences : Features a trifluoromethyl biphenyl group and a methyl-substituted indole.
- Therapeutic Use : Approved for canine obesity via gut microsomal triglyceride transport protein (gMTP) inhibition .
- Molecular Weight : 674.70 g/mol, significantly larger than the target compound, reflecting extended aromaticity .
N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide (Compound 4)
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Synthetic Feasibility : Coupling reactions (e.g., ethyl indole-2-carboxylate with amines) are versatile for indole-2-carboxamide derivatives, though yields vary (43–95%) depending on substituents .
- Activity Trends : Sulfonamide and halogen substituents (e.g., R8L2) correlate with antiviral activity, while bulky groups (e.g., Dirlotapide) target metabolic pathways .
- Structural Insights : Dihedral angles and hydrogen-bonding patterns (e.g., in N-(2-nitrophenyl)thiophene-2-carboxamide) influence crystallinity and solubility .
Biological Activity
N-{2-[(thiophen-2-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound derived from indole, a structure known for its diverse biological activities. This compound, characterized by the presence of a thiophene moiety and an indole nucleus, has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.
The synthesis of this compound typically involves the coupling of thiophen-2-ylacetyl chloride with an aminoethyl indole derivative. The resulting compound exhibits unique properties due to the combination of indole and thiophene structures, which may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research conducted on various human cancer cell lines has indicated that compounds with similar structures exhibit selective cytotoxicity.
Case Study: Anticancer Efficacy
A study evaluated a series of indole derivatives against HCT116 colon cancer cells. The results demonstrated that specific derivatives showed significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity. For instance, compounds structurally analogous to this compound displayed IC50 values as low as 6.76 µg/mL against HCT116 cells .
Table 1: Anticancer Activity of Indole Derivatives
| Compound Structure | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 | 6.76 | Induction of apoptosis |
| 7f (α-cyano indolylchalcone) | HCT116 | 6.76 | Inhibition of anti-apoptotic proteins |
| 4g | HCT116 | <10 | Cell cycle arrest |
The anticancer activity of this compound is believed to involve multiple mechanisms:
- Apoptosis Induction : Similar compounds have been shown to enhance apoptotic pathways through the regulation of caspases and modulation of pro-apoptotic proteins.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, preventing cancer cell proliferation.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with key proteins involved in cancer progression, such as Caspase 9 and MDM2 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds containing indole and thiophene moieties are known to exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
A study reported that indole derivatives demonstrated broad-spectrum antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the thiophene ring was noted to enhance the antimicrobial potency due to increased lipophilicity and membrane permeability .
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound Structure | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| 7f | S. aureus | 18 |
| 4g | Pseudomonas aeruginosa | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
